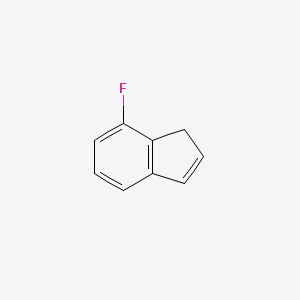

7-Fluoro-1H-indene

Description

7-Fluoro-1H-indene is a fluorinated bicyclic aromatic compound characterized by a fused benzene and cyclopentene ring system with a fluorine substituent at the 7-position. Fluorination at aromatic positions typically enhances thermal stability, lipophilicity, and metabolic resistance, making such compounds valuable in pharmaceuticals and materials science .

Properties

IUPAC Name |

7-fluoro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCSPTACTGMXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316185 | |

| Record name | 7-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-93-5 | |

| Record name | 7-Fluoro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indene can be achieved through several methods. One common approach involves the fluorination of indene using a fluorinating agent under controlled conditions. Another method involves the use of palladium-catalyzed reactions to introduce the fluorine atom into the indene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and co-catalysts can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoro-substituted indanones or indanediols.

Reduction: Reduction reactions can convert this compound to fluoro-substituted indanes.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions

Major Products Formed: The major products formed from these reactions include fluoro-substituted indanones, indanediols, and indanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-1H-indene and its derivatives have a variety of applications in scientific research, industry, and medicine due to their unique chemical properties. The presence of a fluorine atom in the indene structure can enhance the compound's stability, reactivity, and biological activity.

Scientific Research Applications

This compound derivatives are used as building blocks in the synthesis of complex organic molecules and as reagents in various organic reactions. Specifically, 7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid serves as a chemical intermediate in research. These compounds are also explored for their potential biological activities, including antimicrobial and anticancer properties.

Fluorinated molecules in device performance

The introduction of fluorine can significantly impact the performance of organic molecules in electronic devices . For example, fluorinated molecules exhibit excellent inverted device performance, leading to high power conversion efficiency .

In one study, researchers investigated the impact of fluorination on molecules end-capped with 1H-indene-1,3(2H)-dione . They synthesized three molecules:

The power conversion efficiency (PCE) for inverted devices increased with the incremental introduction of fluorine . The PCE increased from 8.30% for BTID-0F to 10.4% for BTID-1F and 11.3% for BTID-2F . Fluorination induces a hierarchical morphology with higher domain purity, enhanced surface enrichment, and a more directional vertical phase distribution, increasing , , and FF simultaneously .

This compound derivatives exhibit diverse biological activities, making them valuable in pharmacological research.

Antimicrobial Properties

These compounds have demonstrated antimicrobial activity against various pathogens in in vitro studies, suggesting potential applications in treating infections. For example, one study evaluated the antimicrobial efficacy of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity.

Anticancer Activity

This compound derivatives have also been studied for their anticancer properties. Preliminary findings suggest that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study focusing on the anticancer effects of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene on human breast cancer cell lines (MCF-7) indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, suggesting an apoptotic mechanism.

Other biological activities

Research has demonstrated that introducing a fluorine atom into a molecule can improve its pharmacological and physicochemical properties, such as metabolic stability, lipophilicity, and ligand binding . For instance, a fluorophenyl conjugate displayed excellent antiproliferative activity against human colon (HT-29) and breast (MCF-7) cancer cell lines, with IC50 values of 0.022 μM against MCF-7 and 0.003 μM against HT-29 cell lines . Also, 2-fluoro benzamide exhibited high anti-HIV activity (EC 50 = 3.13 μM) and showed very low toxicity .

Potential Drawbacks

While the inclusion of fluorine in organic molecules often enhances desired properties, it can also lead to reduced activity in certain contexts . For example, in a study of compounds with antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat), a decreasing activity was found when fluorine was substituted on phenylthiol ring analogs . Therefore, the effects of fluorine substitution must be carefully evaluated depending on the specific application.

Data Table: Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 7-Fluoro-1,1-dimethylindene | Moderate | Low | Lacks nitro group |

| 4-Nitro-1H-indene | Low | Moderate | Lacks fluorine and dimethyl groups |

| 1,1-Dimethyl-4-nitro-1H-indene | Low | Low | Lacks fluorine |

| 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene | Significant | Yes | Combination of both fluorine and nitro groups enhances its reactivity |

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indene involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Critical Analysis of Evidence

- Contradictions/Gaps : Direct data on this compound is sparse, necessitating inferences from analogs. Variations in CAS numbers (e.g., 387-44-0 for 7-Fluoro-1H-indole in vs. others) require verification.

- Strengths : –3 and 8 provide robust physicochemical and synthetic data for fluorinated bicyclic compounds, enabling systematic comparisons.

Biological Activity

7-Fluoro-1H-indene is a halogenated derivative of indene that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom enhances its reactivity and may influence its interactions with biological targets. The compound's bicyclic structure contributes to its unique electronic properties, making it a candidate for various synthetic applications in pharmaceuticals.

Mechanisms of Biological Activity

Research indicates that this compound and its derivatives exhibit several biological activities, primarily through interactions with specific protein targets. The mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and anxiety.

- Antimicrobial Properties : Halogenated indenes have shown potential as antimicrobial agents, possibly through disrupting bacterial cell membranes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of halogenated indenes, including this compound. For instance, derivatives have demonstrated activity against various bacterial strains, suggesting a mechanism that may involve membrane disruption or interference with cellular processes .

Anticancer Properties

Research has indicated that this compound derivatives possess anticancer properties. A study found that these compounds can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Study on Enzyme Interactions

In a study examining enzyme interactions, this compound was used as a probe to investigate binding affinities with specific enzymes. The results indicated significant inhibition rates, suggesting potential applications in drug development targeting metabolic disorders .

Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of this compound derivatives. The study reported an IC50 value of 43 µM against certain pathogenic bacteria, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | Notable Characteristics |

|---|---|---|---|

| This compound | Bicyclic | Antimicrobial, anticancer | Enhanced reactivity due to fluorine |

| 5-Bromo-7-fluoro-1H-indene | Bicyclic | Antimicrobial | Bromine substitution alters activity |

| 1-Bromo-2,3-dihydro-1H-indene | Bicyclic | Limited biological activity | Lacks fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.